Oxiranecarboxylic acid, 2-phenylethyl ester
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Overview
Description
Oxiranecarboxylic acid, 2-phenylethyl ester is a chemical compound with the molecular formula C11H12O3. It is an ester derivative of oxiranecarboxylic acid and 2-phenylethanol. This compound is known for its unique chemical structure, which includes an oxirane (epoxide) ring and a phenylethyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranecarboxylic acid, 2-phenylethyl ester typically involves the reaction of oxiranes with carboxylic acids. One common method is the ring-opening reaction of oxirane by carboxylic acid, initiated by a tertiary amine. This reaction is carried out at a temperature range of 323–353 K and involves the formation of a β-hydroxypropyl ester . The reaction mechanism includes the quaternization of tertiary amine by activated oxirane, followed by the participation of carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The presence of catalysts, such as tertiary amines, can also improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Peracids or other oxidants are commonly used for the oxidation of the epoxide ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester group.
Substitution: Nucleophiles such as water, alcohols, carboxylic acids, acid anhydrides, and amines can react with the epoxide ring.
Major Products Formed
Oxidation: Diols or other oxygenated compounds.
Reduction: Alcohols.
Substitution: Functionalized molecules with various substituents.
Scientific Research Applications
Oxiranecarboxylic acid, 2-phenylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Industry: Used in the production of resins, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxiranecarboxylic acid, 2-phenylethyl ester involves the ring-opening reaction of the epoxide ring. This reaction is typically catalyzed by tertiary amines and proceeds through a series of parallel consecutive stages . The molecular targets include the oxirane ring and the ester group, which undergo nucleophilic attack and subsequent transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxiranecarboxylic acid, phenyl ester
- 2-Oxiranecarboxylic acid, methyl ester
- 2-Oxiranecarboxylic acid, ethyl ester
Uniqueness
Oxiranecarboxylic acid, 2-phenylethyl ester is unique due to the presence of both an oxirane ring and a phenylethyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
68892-14-8 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-phenylethyl oxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c12-11(10-8-14-10)13-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
UTNDVHQOMQAVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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